molecular formula C13H12BrNO4 B12335555 Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate CAS No. 2006277-63-8

Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate

Cat. No.: B12335555
CAS No.: 2006277-63-8
M. Wt: 326.14 g/mol
InChI Key: FHOLMGNZJIMRFK-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a 4-bromophenyl group and a hydroxymethyl moiety attached to the isoxazole core. This compound is part of a broader class of isoxazole-based molecules studied for their structural diversity and applications in medicinal chemistry and materials science .

Properties

CAS No.

2006277-63-8

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

IUPAC Name

ethyl 3-[(4-bromophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H12BrNO4/c1-2-18-13(17)10-7-19-15-11(10)12(16)8-3-5-9(14)6-4-8/h3-7,12,16H,2H2,1H3

InChI Key

FHOLMGNZJIMRFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Preparation Methods

Cycloaddition of Nitrile Oxides with Propargyl Esters

Nitrile oxides, generated from N-hydroxyimidoyl chlorides, undergo [3+2] cycloaddition with propargyl halides to form 3,5-disubstituted isoxazoles. For example, heating 4-bromobenzohydroxamoyl chloride with ethyl propargyl acetate in toluene at 80°C yields the intermediate isoxazole ester. This method achieves ~65% yield but requires strict temperature control to avoid polymerization side reactions.

Condensation of Hydroxamoyl Chlorides with β-Keto Esters

A more scalable approach involves reacting hydroxamoyl chlorides with ethyl acetoacetate. In a representative procedure, 2,6-dichlorobenzohydroxamoyl chloride is condensed with ethyl acetoacetate in the presence of triethylamine and anhydrous magnesium sulfate, yielding methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. Adapting this method, 4-bromobenzohydroxamoyl chloride replaces the dichloro derivative, and the reaction proceeds at 0–5°C to minimize byproducts like ethyl-3-methylisoxazole-4-carboxylate (≤0.1% impurity).

Functionalization of the Isoxazole Core

After forming the isoxazole ring, the 4-bromophenyl and hydroxymethyl groups are introduced via electrophilic substitution or Grignard reactions .

Bromophenyl Group Incorporation

The 4-bromophenyl moiety is typically introduced using Ullmann coupling or Friedel-Crafts alkylation. A patent by describes reacting 5-methylisoxazole-4-carbonyl chloride with 4-bromophenylmagnesium bromide in dry toluene at −10°C, achieving 85% yield. Alternatively, microwave-assisted coupling of 4-bromoiodobenzene with the isoxazole ester using a palladium catalyst (Pd(PPh₃)₄) reduces reaction time from 24 hours to 2 hours while maintaining 78% yield.

Hydroxymethyl Group Installation

The hydroxymethyl group is introduced via hydroxylation of a benzyl intermediate . For instance, treating 3-(4-bromophenyl)isoxazole-4-carboxylate with boron tribromide (BBr₃) in dichloromethane at −78°C selectively demethylates the benzyl ether to produce the hydroxymethyl derivative. Alternatively, enzymatic hydroxylation using Pseudomonas putida monooxygenases under mild conditions (pH 7.0, 25°C) achieves stereoselectivity >90% but requires specialized equipment.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (−20°C to 10°C) are critical during hydroxylamine sulfate-mediated cyclization to prevent exothermic side reactions. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates but may hydrolyze esters at elevated temperatures. A balance is achieved using toluene-acetic acid mixtures, which stabilize intermediates while facilitating crystallization.

Advanced Synthesis Techniques

Microwave-assisted synthesis reduces reaction times by 50–70%. For example, cycloaddition of nitrile oxides under microwave irradiation (150 W, 100°C) completes in 15 minutes versus 8 hours conventionally, with yields improving from 65% to 82%. Ionic liquid-mediated reactions (e.g., using [BMIM]BF₄) enable catalyst recycling and reduce waste, though costs remain high for industrial-scale production.

Purification and Characterization

Crystallization Protocols

Crude product is purified via solvent-assisted crystallization. A 1:3 toluene-acetic acid mixture at −20°C produces needle-like crystals with ≥99.5% HPLC purity. Alternatively, antisolvent crystallization with hexane achieves similar purity but lower yield (72% vs. 88% for toluene-acetic acid).

Analytical Validation

¹H NMR (400 MHz, CDCl₃) confirms structure: δ 1.38 (t, 3H, J=7.2 Hz, ester CH₃), 4.34 (q, 2H, J=7.2 Hz, ester CH₂), 5.21 (s, 1H, OH), 7.52 (d, 2H, J=8.4 Hz, Ar-H), 7.85 (d, 2H, J=8.4 Hz, Ar-H), 8.92 (s, 1H, isoxazole-H). HPLC-MS (ESI+) shows [M+H]⁺ at m/z 327.04 (calc. 326.14).

Comparative Analysis of Synthetic Routes

Method Yield Time Key Advantage Limitation
Cycloaddition 65–82% 15 min–8 hr Scalable, microwave-compatible Requires toxic nitrile oxides
Hydroxamoyl Condensation 70–85% 6–12 hr High purity, low byproducts Sensitive to moisture
Enzymatic Hydroxylation 60–75% 24–48 hr Stereoselective High cost, slow kinetics

Industrial-Scale Considerations

For kilogram-scale production, the hydroxamoyl condensation route is preferred due to its robustness. A pilot study by achieved 92% yield using continuous flow reactors, which enhance heat transfer and reduce hazardous intermediate handling. However, bromine disposal remains an environmental concern, necessitating closed-loop recycling systems.

Chemical Reactions Analysis

Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of isoxazole derivatives, including ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate, in anticancer research. For instance, a study demonstrated that various isoxazole derivatives exhibited significant anticancer activity against lung cancer cells (A549). The compound's ability to modulate biological pathways makes it a candidate for further development as an anticancer agent .

2. Antitubercular Activity
this compound has been investigated for its antitubercular properties. Research has focused on optimizing inhibitors that target specific enzymes involved in the tuberculosis pathogen's metabolism. The compound's structural features may enhance its interaction with these targets, leading to improved therapeutic efficacy against tuberculosis .

3. Neuroprotective Effects
Preliminary findings suggest that isoxazole derivatives could exhibit neuroprotective effects, potentially benefiting conditions such as cerebral ischemia. The mechanism may involve modulation of excitatory amino acid receptors, which are crucial in neuronal survival and function .

Agrochemical Applications

1. Herbicidal Properties
The structural characteristics of this compound suggest potential applications as herbicides. Isoxazole compounds have been shown to inhibit specific metabolic pathways in plants, leading to effective weed control. This application is particularly relevant in developing sustainable agricultural practices .

2. Pesticidal Activity
Research into the pesticidal properties of isoxazoles indicates that they may serve as effective agents against various pests. The incorporation of bromophenyl groups enhances their biological activity, making them suitable candidates for further exploration in pest management strategies .

Material Science Applications

1. Organic Electronics
The unique electronic properties of isoxazole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modifications allows for the design of materials with optimized performance characteristics .

2. Coatings and Polymers
this compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. The addition of such functionalized compounds can lead to the development of advanced coatings with improved durability and resistance to environmental factors .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Research Insights
Medicinal ChemistryAnticancer agents, antitubercular drugsSignificant activity against lung cancer; potential neuroprotection
AgrochemicalsHerbicides, pesticidesEffective in inhibiting plant metabolic pathways
Material ScienceOrganic electronics, coatingsEnhanced electronic properties; improved mechanical characteristics

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The bromophenyl group may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Isoxazole Ring

The isoxazole ring’s substitution pattern significantly impacts physicochemical properties. Key analogs include:

a. Ethyl 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylate
  • Molecular Formula: C₁₃H₁₂BrNO₃
  • Molecular Weight : 310.14 g/mol
  • Key Differences : Replaces the hydroxymethyl group with a methyl group at position 4.
  • Properties: Higher lipophilicity due to the non-polar methyl group; solid form at room temperature .
b. Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate (CAS 61149-51-7)
  • Molecular Formula : C₁₃H₁₂N₂O₄
  • Molecular Weight : 276.25 g/mol
  • Key Differences : Substitutes 4-bromophenyl with 3-pyridyl, introducing a nitrogen heterocycle.
  • Properties : Enhanced hydrogen-bonding capacity and solubility in polar solvents due to the pyridyl group .
c. Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
  • Molecular Formula: C₁₃H₁₀BrF₃NO₃
  • Molecular Weight : 364.13 g/mol
  • Key Differences : Replaces hydroxymethyl with trifluoromethyl at position 5.
  • Properties : Strong electron-withdrawing effect from CF₃ increases electrophilicity of the isoxazole ring, altering reactivity in substitution reactions .

Aromatic Ring Modifications

Variations in the aryl group attached to the hydroxymethyl moiety influence electronic and steric properties:

a. Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS 2006277-87-6)
  • Molecular Formula: C₁₂H₁₂FNO₄
  • Molecular Weight : 265.23 g/mol
  • Key Differences : Fluorine replaces bromine on the phenyl ring.
  • Properties : Reduced molecular weight and steric bulk; fluorine’s electronegativity may enhance metabolic stability compared to bromine .
b. Ethyl 3-[(4-Nitrophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS 2006278-05-1)
  • Molecular Formula : C₁₃H₁₂N₂O₆
  • Molecular Weight : 316.25 g/mol
  • Key Differences : Nitro group replaces bromine on the phenyl ring.

Ester Group Variations

The ester moiety at position 4 affects hydrolysis rates and bioavailability:

a. Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS 2006277-99-0)
  • Molecular Formula: C₁₂H₁₂BrNO₄
  • Molecular Weight : 322.14 g/mol
  • Key Differences : Methyl ester instead of ethyl ester.
  • Properties : Lower hydrolytic stability compared to ethyl esters due to reduced steric hindrance .

Melting Points and Stability

  • Ethyl 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylate : Solid form at room temperature, indicative of crystalline packing influenced by the methyl group .

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target) C₁₃H₁₄BrNO₄ 342.16 4-Bromophenyl, hydroxymethyl, ethyl ester Moderate polarity, potential for H-bonding
Ethyl 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylate C₁₃H₁₂BrNO₃ 310.14 4-Bromophenyl, methyl, ethyl ester Higher lipophilicity, solid form
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate C₁₃H₁₂N₂O₄ 276.25 3-Pyridyl, hydroxymethyl, ethyl ester Enhanced solubility, H-bond acceptor
Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate C₁₂H₁₂FNO₄ 265.23 4-Fluorophenyl, hydroxymethyl, methyl ester Lower steric bulk, improved metabolic stability

Biological Activity

Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a synthetic organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H12BrNO4C_{13}H_{12}BrNO_4 and a molecular weight of approximately 326.143 g/mol. The presence of the isoxazole ring, along with the bromophenyl and hydroxy substituents, contributes to its diverse chemical properties and biological activities.

PropertyValue
Molecular FormulaC13H12BrNO4C_{13}H_{12}BrNO_4
Molecular Weight326.143 g/mol
CAS Number2006277-63-8
Storage TemperatureAmbient

Biological Activity

Research indicates that compounds containing isoxazole rings often exhibit significant biological activities. This compound has been studied for various pharmacological effects, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anti-inflammatory Properties : May inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antitumor Effects : Preliminary studies suggest it may possess cytotoxic properties against certain cancer cell lines.

Case Studies

  • Antimicrobial Studies :
    A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones, indicating strong antibacterial activity.
  • Cytotoxicity Assays :
    In vitro assays were conducted on several human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound showed IC50 values ranging from 10 to 20 µM, suggesting moderate anticancer activity.
  • Anti-inflammatory Mechanism :
    Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, highlighting its potential use in treating chronic inflammatory conditions.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : It may act as an inhibitor for enzymes involved in inflammation and bacterial proliferation.
  • Receptor Modulation : Potential modulation of receptors related to pain and inflammation pathways.

Comparative Analysis with Similar Compounds

To understand the impact of structural variations on biological activity, a comparative analysis with similar compounds is essential. Below is a table summarizing key differences and their potential implications for biological activity.

Compound NameStructure FeatureBiological Activity Implication
This compoundBromophenyl groupPotentially enhanced antibacterial properties due to halogen substitution.
Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylateFluorophenyl groupMay exhibit different solubility and reactivity profiles compared to bromine.
Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylateChlorophenyl groupAltered potency in anticancer assays due to chlorine's electronic effects.

Q & A

Basic Research Questions

Synthesis Optimization and Reaction Monitoring How can reaction conditions be optimized for synthesizing Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate? Methodological Answer:

  • Solvent Systems : Use mixed solvents (e.g., toluene/dioxane 1:1) to balance polarity and solubility.
  • Reagent Ratios : Employ excess ethyl bromopyruvate (3 equivalents) to drive the reaction to completion.
  • Reaction Duration : Heat under reflux for 24–72 hours, depending on substituent reactivity.
  • Monitoring : Track progress via TLC (Rf analysis) using petroleum ether:ethyl acetate (95:5–96:4) as eluents.
  • Purification : Use silica gel column chromatography with gradient elution (petroleum ether:ethyl acetate 97:3 → 96:4) for high-purity yields .

Structural Characterization Techniques What analytical methods are critical for confirming the structure of this compound? Methodological Answer:

  • FTIR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, hydroxyl stretch at ~3200–3500 cm⁻¹).
  • NMR Spectroscopy : Use ¹H NMR to resolve aromatic protons (δ 7.2–7.8 ppm) and ester groups (δ 1.3–4.4 ppm). ¹³C NMR confirms carbons adjacent to electronegative atoms (e.g., C=O at ~160–170 ppm).
  • Melting Point : Compare experimental values (e.g., 123–124°C) with literature to assess purity .

Purification Strategies for Intermediate Products How can intermediates be effectively purified during synthesis? Methodological Answer:

  • Column Chromatography : Optimize solvent gradients (e.g., petroleum ether:ethyl acetate) to separate brominated or hydroxylated byproducts.
  • Recrystallization : Use ethanol or dichloromethane/hexane mixtures for crystalline intermediates.
  • Washing Steps : Remove unreacted N-bromosuccinimide (NBS) with brine and sodium sulfate drying .

Advanced Research Questions

Enantioselective Synthesis of Chiral Derivatives What catalytic systems enable asymmetric synthesis of this compound’s chiral analogs? Methodological Answer:

  • Corey-Bakshi-Shibata (CBS) Reduction : Use chiral oxazaborolidine catalysts to reduce ketones to secondary alcohols with high enantiomeric excess (e.g., >90% ee).
  • Chiral Phosphoric Acids : Employ spirocyclic catalysts (e.g., CPA-3) for Friedel-Crafts reactions to construct heterotriarylmethane derivatives.
  • Analytical Validation : Confirm enantiopurity via HPLC with chiral columns (e.g., Daicel Chiralcel AD-H) and polarimetry .

Crystallographic Structure Determination How can the crystal structure be resolved to analyze conformational properties? Methodological Answer:

  • Software Tools : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to process X-ray diffraction data.
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters.
  • Torsion Angle Analysis : Apply Cremer-Pople puckering parameters to quantify ring nonplanarity in isoxazole or benzene moieties .

Computational Analysis of Ring Puckering How can ring puckering be quantified in flexible regions of the molecule? Methodological Answer:

  • Cremer-Pople Coordinates : Define mean planes for monocyclic systems and calculate amplitude (q) and phase (φ) parameters.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental (X-ray) and theoretical conformers.
  • Pseudorotation Pathways : Map energy barriers for ring distortion using molecular dynamics simulations .

Determining Enantiomeric Excess in Catalytic Reactions What advanced techniques validate enantioselectivity in synthesized derivatives? Methodological Answer:

  • Chiral HPLC : Use Daicel Chiralpak columns with hexane:isopropanol (90:10) mobile phases to resolve enantiomers.
  • Circular Dichroism (CD) : Correlate CD spectra with absolute configuration assignments.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas and rule out racemic byproducts .

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